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Compound of Interest

4-[2-(Acetylamino)ethoxy]benzoic
Compound Name: o
aci

Cat. No. B1269346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-[2-
(acetylamino)ethoxy]benzoic acid (CAS No: 297137-62-3). Given the limited availability of
directly published experimental spectra for this specific molecule, this guide presents a
combination of available mass spectrometry data and predicted data for Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of its chemical
structure and data from analogous compounds. Detailed, generalized experimental protocols
for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties
o Systematic Name: 4-[2-(acetylamino)ethoxy]benzoic acid
e Molecular Formula: C11H13NOa4

e Molecular Weight: 223.22 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-[2-
(acetylamino)ethoxy]benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and established
chemical shift ranges for similar functional groups.

Table 1: Predicted *H NMR Chemical Shifts (in DMSO-ds, 400 MHZz)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~12.5 Singlet (br) 1H -COOH
~8.1 Triplet 1H -NH-
Aromatic (ortho to -
7.89 Doublet 2H
COOH)
Aromatic (ortho to -
7.01 Doublet 2H
OCHz2)
4.10 Triplet 2H -O-CH2-
3.45 Quartet 2H -CHz2-NH-
1.85 Singlet 3H -C(=0)-CHs

Table 2: Predicted *3C NMR Chemical Shifts (in DMSO-ds, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~169.5 -C(=0)-NH-
~167.0 -COOH
~162.0 Aromatic (C attached to -OCHz)
~131.5 Aromatic (CH ortho to -COOH)
~123.0 Aromatic (C attached to -COOH)
~114.5 Aromatic (CH ortho to -OCHz)
~68.0 -O-CHa-
~39.0 -CH2-NH-
~225 -C(=0)-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 2400 Broad O-H stretch (Carboxylic acid)
~3300 Medium N-H stretch (Amide)

3100 - 3000 Medium C-H stretch (Aromatic)

2980 - 2850 Medium C-H stretch (Aliphatic)

~1700 Strong C=0 stretch (Carboxylic acid)
~1650 Strong C=0 stretch (Amide I)

~1605, ~1580 Strong C=C stretch (Aromatic ring)
~1550 Strong N-H bend (Amide II)

C-O stretch (Aryl ether and

~1250 Strong ] )
Carboxylic acid)

~1170 Strong C-N stretch

Mass Spectrometry (MS)

The following data is available from GC-MS analysis.

Table 4: Mass Spectrometry Data

m/z Interpretation

223 [M]* Molecular ion

Fragment ion corresponding to [HOOC-CeHa-
o]+

121

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (*H) and carbon-13 (*3C) chemical environments in the
molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 4-[2-(acetylamino)ethoxy]benzoic acid in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use
the residual solvent peak as a reference.

e 13C NMR Acquisition: Acquire a one-dimensional 3C NMR spectrum with proton decoupling.
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required due to the lower natural abundance and smaller
gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,
transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is
typically recorded in the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., Electrospray lonization - ESI, or through a Gas

Chromatograph - GC for electron ionization).

« lonization: lonize the sample molecules. For ESI, a high voltage is applied to the liquid to

create an aerosol. For Electron lonization (El), the sample is bombarded with a high-energy

electron beam.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizations

Sample Preparation

Mass Spectrometry

4-[2-(acetylamino)ethoxy]

/Spectroscopic Techniques\

Data Interpretation

benzoic acid

/

>| IR Spectroscopy !

NMR Spectroscopy

(H, ®C)

Structural Elucidation
& Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Caption: Proposed fragmentation pathway in Mass Spectrometry.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-[2-
(acetylamino)ethoxy]benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269346#spectroscopic-data-for-4-2-
acetylamino-ethoxy-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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